molecular formula C13H16N2O3 B8311371 1-(4,4-dimethyl-7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

1-(4,4-dimethyl-7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B8311371
M. Wt: 248.28 g/mol
InChI Key: DKAHGULINLOELJ-UHFFFAOYSA-N
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Patent
US07307088B2

Procedure details

A mixture of 4-(dimethylamino)pyridine (0.125 g, 1.02 mmol), 4,4-dimethyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline (0.21 g, 1.02 mmol), DIEA (0.53 mL, 3.06 mmol), and Ac2O (0.19 mL, 2.04 mmol) in 7 mL of CH2Cl2 was stirred at RT under N2 for two days. The volatiles were removed under vacuum. The residue was partitioned between EtOAc and brine, and the organic portion was dried with Na2SO4, filtered, and concentrated. The crude material was purified by flash column chromatography (2-3% MeOH in CH2Cl2), to yield the desired compound as a light yellowish solid. MS (ES+): 249.3 (M+H)+. Calc'd for C13H16N2O3-248.28.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][NH:4][CH2:3]1.CCN(C(C)C)C(C)C.[CH3:25][C:26](OC(C)=O)=[O:27]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][N:4]([C:26](=[O:27])[CH3:25])[CH2:3]1

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
CC1(CNCC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
0.53 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.19 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
0.125 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under N2 for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (2-3% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1(CN(CC2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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